Volinanserin

Catalog No.
S546853
CAS No.
139290-65-6
M.F
C22H28FNO3
M. Wt
373.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volinanserin

CAS Number

139290-65-6

Product Name

Volinanserin

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol

Molecular Formula

C22H28FNO3

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1

InChI Key

HXTGXYRHXAGCFP-OAQYLSRUSA-N

SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Solubility

Soluble in DMSO

Synonyms

(R)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol, 4-piperidinemethanol, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-, (alpha-R)-, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine methanol, M100907, MDL 100,907, MDL 100105, MDL 100907, MDL-100,907, MDL-100907, MDL100105, volinanserin

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Description

The exact mass of the compound Volinanserin is 373.2053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mental Health Disorders

  • Schizophrenia

    Volinanserin's ability to antagonize the 5-HT2A receptor has made it a potential candidate for treating schizophrenia. Some research suggests it may be effective in reducing positive symptoms like hallucinations and delusions, with a lower risk of side effects compared to traditional antipsychotics [Charney & Nestler's Neurobiology of Mental Illness]. However, further investigation is needed to determine its efficacy and optimal use in schizophrenia treatment.

  • Anxiety Disorders

    The role of the 5-HT2A receptor in anxiety is still being explored. Some studies suggest that volinanserin may have anxiolytic (anxiety-reducing) properties []. However, more research is required to confirm its effectiveness and understand the underlying mechanisms.

Other Areas of Research

Volinanserin's potential applications extend beyond mental health conditions. Here are some ongoing areas of investigation:

  • Addiction

    Studies suggest volinanserin may help with drug and alcohol addiction by reducing cravings and withdrawal symptoms [].

  • Neurodegenerative Disorders

    The role of the 5-HT2A receptor in neurodegenerative diseases like Alzheimer's and Parkinson's is being explored. Some research suggests that volinanserin may have neuroprotective properties [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

373.2053

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EW71EE171J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Antagonists

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

139290-65-6

Wikipedia

Volinanserin

Dates

Modify: 2023-08-15
1: Ebdrup BH, Rasmussen H, Arnt J, Glenthøj B. Serotonin 2A receptor antagonists for treatment of schizophrenia. Expert Opin Investig Drugs. 2011 Sep;20(9):1211-23. doi: 10.1517/13543784.2011.601738. Epub 2011 Jul 8. Review. PubMed PMID: 21740279.
2: Monti JM. Serotonin control of sleep-wake behavior. Sleep Med Rev. 2011 Aug;15(4):269-81. doi: 10.1016/j.smrv.2010.11.003. Epub 2011 Apr 2. Review. PubMed PMID: 21459634.
3: Offord SJ, Wong DF, Nyberg S. The role of positron emission tomography in the drug development of M100907, a putative antipsychotic with a novel mechanism of action. J Clin Pharmacol. 1999 Aug;Suppl:17S-24S. Review. PubMed PMID: 10434243.

Explore Compound Types